molecular formula C14H16N2OS B2608539 [2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol CAS No. 478031-85-5

[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol

Cat. No. B2608539
CAS RN: 478031-85-5
M. Wt: 260.36
InChI Key: ZSRPEHIUFWGZOU-UHFFFAOYSA-N
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Description

“[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” is a chemical compound with the molecular formula C14H16N2OS . It has an average mass of 260.355 Da and a monoisotopic mass of 260.098328 Da .


Molecular Structure Analysis

The molecular structure of “[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” consists of a benzyl group attached to an imidazole ring, which is further substituted with an allyl sulfanyl group and a methanol group .

Scientific Research Applications

Methanol as a Hydrogen Source and Synthon

Methanol is recognized for its dual role as a hydrogen source and a C1 synthon, with applications in chemical synthesis and energy technologies. A study by Sarki et al. (2021) demonstrated a clean, cost-effective method for the selective N-methylation of amines using methanol, with RuCl3.xH2O as a catalyst. This method facilitates the synthesis of marketed pharmaceutical agents through late-stage functionalization, underscoring methanol's synthetic value in organic reactions (Sarki et al., 2021).

Imidazole Derivatives in Organic Synthesis

Imidazole derivatives are versatile intermediates in organic synthesis. Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the synthetic utility of these derivatives as masked forms of the carbonyl group (Ohta et al., 1987).

Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole

Bohle and Perepichka (2009) explored a synthetic route to 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole from benzyl cyanide, presenting a novel approach to synthesize derivatives of this compound. This research demonstrates the potential for creating new molecules with varied applications in chemical synthesis (Bohle & Perepichka, 2009).

Trisubstituted Imidazoles Synthesis

Azizi et al. (2012) reported an efficient one-pot synthesis of trisubstituted imidazoles under catalyst-free conditions, offering a broad application scope for the synthesis of compounds with potential pharmaceutical applications (Azizi et al., 2012).

Antihypertensive Drug Characterization

Research on losartan, an antihypertensive drug featuring an imidazole moiety, revealed a perfectly ordered structure stabilized by intermolecular hydrogen bonding, exemplifying the application of imidazole derivatives in drug design and characterization (Tessler & Goldberg, 2004).

Future Directions

The future directions for the study of “[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,17H,1,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRPEHIUFWGZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333499
Record name (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-Benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol

CAS RN

478031-85-5
Record name (3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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